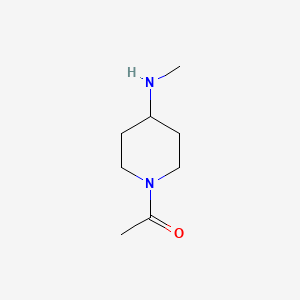

1-Acetyl-4-(methylamino)piperidine

Overview

Description

1-Acetyl-4-(methylamino)piperidine, also known as 1-Acetyl-4-methylanilinopiperidine (1-AMAP), is a synthetic compound that has been used in various scientific studies and research experiments. 1-AMAP is a member of the piperidine family, which is a class of organic compounds that are composed of a six-membered nitrogen-containing ring. 1-AMAP has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. 1-AMAP has been used in research due to its unique structure and properties, which make it a useful tool for investigating a variety of biological processes.

Scientific Research Applications

Alzheimer's Disease and Neurodegenerative Disorders

1-Acetyl-4-(methylamino)piperidine, as part of the tacrine family of compounds, has been explored in the context of Alzheimer's disease and other neurodegenerative disorders. Tacrine, a known Acetylcholinesterase inhibitor, is a primary starting point for developing multifunctional ligands. Recent studies have shown that compounds derived from tacrine exhibit multifunctional activities beyond simple cholinergic blockage. These activities include the inhibition of β-amyloid aggregation, β-secretase, monoamine oxidases, and modulation of τ and ROS. They also exhibit metal chelation properties. The use of tacrine as a scaffold for developing these multifunctional agents highlights the potential of this compound in creating compounds that may be useful in contrasting Alzheimer's disease and related neurodegenerative conditions (Milelli et al., 2017).

Prostate Cancer

In the realm of cancer treatment, particularly prostate cancer, the role of α-adrenoceptor antagonists, which may include structural relatives or derivatives of this compound, has been scrutinized. In vitro studies have demonstrated that quinazoline α-antagonists (which share structural similarities with piperidine derivatives) can induce apoptosis, decrease cell growth, and proliferation in various prostate cancer cell lines. The potential anticancer properties of these compounds, although largely independent of α 1-blockade, signify the possible relevance of this compound derivatives in cancer treatment frameworks (Batty et al., 2016).

Ethnopharmacology and Biological Activities

The Piper genus, to which this compound structurally relates, has been subject to extensive ethnopharmacological studies. These studies have documented a diverse array of biological activities exhibited by various species within the Piper genus. These activities include antimicrobial, anti-leishmanial, anti-malarial, anti-parasitic, cytotoxic/anticancer, and immunomodulatory effects, among others. The rich pharmacological profile of the Piper genus suggests the potential of this compound in various therapeutic applications (Islam et al., 2020).

Attention Deficit Hyperactivity Disorder (ADHD)

The Piper genus compounds, including potentially this compound, have been explored for their application in treating Attention Deficit Hyperactivity Disorder (ADHD). The research in this area has primarily focused on complementary and alternative medicines (CAMs) used for reputed benefits in treating hyperkinetic and concentration disorders. Piperine, a compound from Piper nigrum and Piper longum, has shown promise as an efflux pump (EP) inhibitor and as an adjunct in the treatment of tuberculosis, illustrating the potential versatility of Piper derivatives in various therapeutic areas https://consensus.app/papers/promising-antituberculosis-activity-piperine-combined-hegeto/a71ac049afa55ee491a94a2853c87e2f/?utm_source=chatgpt" target="_blank">(Sarris et al., 2011; Hegeto et al., 2019)

Safety and Hazards

“1-Acetyl-4-(methylamino)piperidine” is classified as a dangerous substance. It has been assigned the signal word “Danger” and the hazard statement H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .

Biochemical Analysis

Biochemical Properties

1-Acetyl-4-(methylamino)piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can affect the overall metabolic processes within the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways such as the Akt/mTOR pathway, which plays a crucial role in cell growth and survival . Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in signal transduction pathways . This inhibition can result in altered cellular responses and changes in gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effects on cellular function. In vitro studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxic effects at higher concentrations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, toxic or adverse effects can occur, including liver toxicity and impaired cellular function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of many compounds . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic state of the cell. Additionally, the compound can influence oxidative phosphorylation, a key metabolic process that generates ATP, the primary energy currency of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments . For example, it has been shown to interact with membrane transporters that facilitate its uptake into cells, where it can exert its biochemical effects.

Subcellular Localization

This compound is localized within specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles . For instance, it may be directed to the mitochondria, where it can affect mitochondrial function and energy production.

properties

IUPAC Name |

1-[4-(methylamino)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(11)10-5-3-8(9-2)4-6-10/h8-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEPODZAQBVPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599642 | |

| Record name | 1-[4-(Methylamino)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139062-96-7 | |

| Record name | 1-[4-(Methylamino)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-aminoethoxy)phenyl]acetamide](/img/structure/B1287467.png)